

Nintedanib metabolism CYP3A4 esterases glucuronidation

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Compound Focus: Nintedanib

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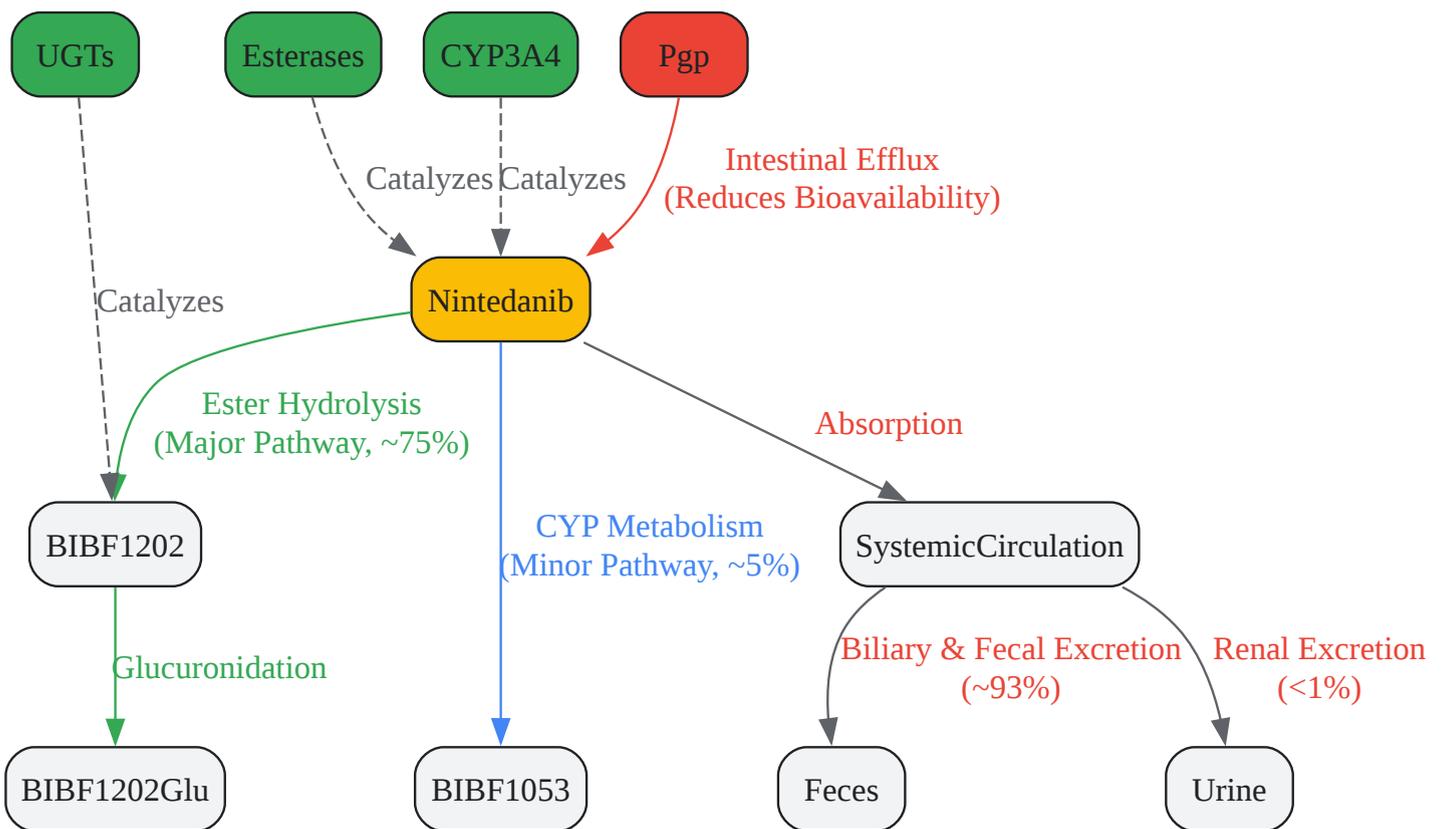
Metabolic Pathways of Nintedanib

The primary metabolic routes and their quantitative contributions are summarized in the table below.

Pathway/Process	Key Enzymes/Transporters	Chemical Reaction	Primary Metabolite(s)	Quantitative Contribution
Hydrolytic Cleavage	Esterases (primarily in liver and intestine) [1]	Ester hydrolysis [2] [1]	BIBF 1202 (free acid) [3] [1]	~75% of total metabolism (major pathway) [1]
Glucuronidation	UGT1A1, UGT1A7, UGT1A8, UGT1A10 [1] [4]	Glucuronide conjugation of BIBF 1202 [3] [1]	BIBF 1202 glucuronide [1]	Major fate of the BIBF 1202 metabolite [1]
CYP-Mediated Metabolism	CYP3A4 (primary), other CYPs (minor) [3] [1]	N-demethylation [1]	BIBF 1053 (minor metabolite) [1]	~5% of total metabolism [3] [1]
Transport & Absorption	P-glycoprotein (P-gp) [2] [5] [1]	Active efflux from gut lumen	N/A	Reduces oral bioavailability

Pathway/Process	Key Enzymes/Transporters	Chemical Reaction	Primary Metabolite(s)	Quantitative Contribution
		[2]		[2] [1]

This metabolic profile can be visualized in the following pathway. The DOT code below defines the logical flow and relative importance of each metabolic and transport pathway.



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Overview of **Nintedanib's** Metabolic Fate and Key Influences

Key Experimental Data and Methodologies

The characterization of **nintedanib's** metabolism relied on several key experimental approaches.

- **In Vitro Kinase Assays:** The inhibitory potency (IC50 values in nM) of **nintedanib** against various kinase targets was determined in cell-free and cell-based assays [2] [6]. In BA/F3 cell proliferation assays, it showed potent inhibition of VEGFR2 (21 nM), VEGFR3 (13 nM), and PDGFR α (41 nM) [6]. Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours was demonstrated in cell-based assays using VEGFR-2-transfected NIH3T3 cells [2].
- **Clinical Pharmacokinetic Studies:** Studies in healthy volunteers and patients with cancer or IPF established the time-independent pharmacokinetic profile [2] [7]. Key findings include **dose-proportional exposure** over 50-300 mg twice daily, low absolute bioavailability of **4.7%**, and a terminal elimination half-life of **10-15 hours** [2] [7] [1].
- **Mass Balance and Metabolite Identification:** After a single oral dose of [¹⁴C]-labeled **nintedanib** to healthy volunteers, **93.4% of the radioactive dose was recovered in feces** within 120 hours, while less than **1% was recovered in urine** [1]. Metabolites in feces and plasma were identified using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), confirming BIBF 1202 and its glucuronide as the major metabolites [1].

Drug-Drug Interaction Profile

Nintedanib has a **low potential for drug-drug interactions** via cytochrome P450 enzymes, which is a significant clinical advantage [2] [7]. However, interactions can occur via the P-glycoprotein (P-gp) transporter.

- **P-gp Inhibitors:** Coadministration with strong P-gp inhibitors (e.g., ketoconazole) increases **nintedanib** exposure (AUC) by approximately 60% [5] [1] [4]. **Management策略:** Closely monitor patients for adverse effects; dose reduction, interruption, or discontinuation may be necessary [5] [8].
- **P-gp Inducers:** Coadministration with strong P-gp inducers (e.g., rifampicin, carbamazepine, St. John's Wort) can decrease **nintedanib** exposure (AUC) by approximately 50% [5] [6] [1]. **Management策略:** Avoid concomitant use, as reduced **nintedanib** plasma levels may compromise its efficacy [5].

Clinical Implications and Conclusions

The distinct metabolic profile of **nintedanib** has several direct implications for its clinical use and development.

- **Dosing in Special Populations:** No dose adjustment is needed based on age, sex, renal function, or race, as these factors cause exposure variations within acceptable inter-patient variability [2] [7]. However, for patients with **mild hepatic impairment (Child-Pugh A)**, a dose reduction to 100 mg

twice daily is recommended; it is **not recommended** for patients with moderate or severe hepatic impairment (Child-Pugh B or C) [3] [5] [8].

- **Therapeutic Drug Monitoring:** Routine therapeutic drug monitoring is not standard practice. However, liver function tests (ALT, AST, bilirubin) are mandatory before initiation, periodically during the first 3-6 months, and as clinically indicated thereafter due to the risk of drug-induced liver injury [8] [1].
- **Conclusion for Drug Development:** **Nintedanib** serves as a key example of a drug whose properties are dominated by non-CYP pathways. Its low CYP-mediated metabolism and low DDI potential are favorable traits that can be targeted in the design of future kinase inhibitors.

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